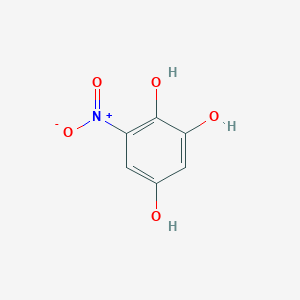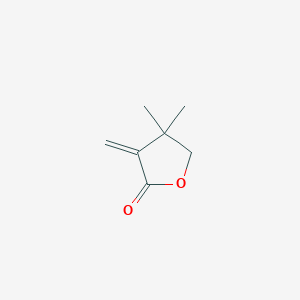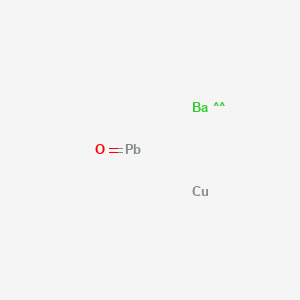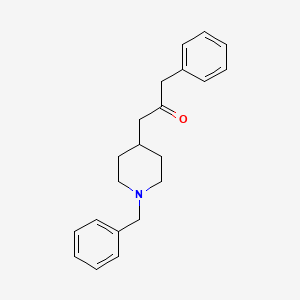
1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring conjugated to a benzyl group and a phenylpropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one typically involves the reaction of 1-benzylpiperidine with 3-phenylpropan-2-one under specific conditions. One common method includes the use of ethanol as a solvent and sodium borohydride as a reducing agent . The reaction mixture is usually stirred and heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as acetylcholinesterase, thereby enhancing acetylcholine signaling in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)-4-sulfanylbutanamide
- 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine
- N′-(1-Benzylpiperidin-4-yl)acetohydrazide
Uniqueness
1-(1-Benzylpiperidin-4-yl)-3-phenylpropan-2-one stands out due to its unique combination of a piperidine ring, benzyl group, and phenylpropanone moiety. This structural arrangement imparts specific chemical and biological properties that make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
135634-87-6 |
|---|---|
Formule moléculaire |
C21H25NO |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
1-(1-benzylpiperidin-4-yl)-3-phenylpropan-2-one |
InChI |
InChI=1S/C21H25NO/c23-21(15-18-7-3-1-4-8-18)16-19-11-13-22(14-12-19)17-20-9-5-2-6-10-20/h1-10,19H,11-17H2 |
Clé InChI |
KGSMXAQMJBKTCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


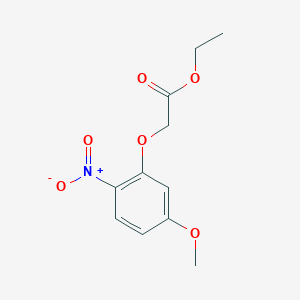

![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)
![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
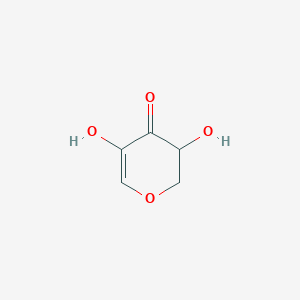
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)

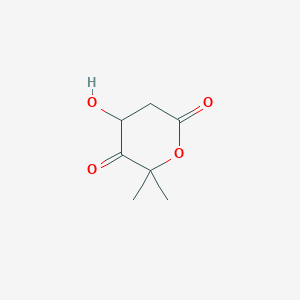
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)


